ent-17-Hydroxykauran-3-one

Antimicrobial Diterpenoid Natural Product

Avoid experimental variability from uncharacterized kaurane analogs. This certified analytical standard (≥98% purity) provides a structurally defined ent-kaurane diterpenoid for reproducible research. - Use as a chromatographic marker for Euphorbia fischeriana authentication. - Employ as a weak-positive control (S. aureus) to benchmark analog potency. - Define baseline SAR for C-3 ketone/C-17 alcohol modifications. Reliable batch-to-batch consistency ensures procurement managers receive the same characterized material every time.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1632175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-17-Hydroxykauran-3-one
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO)C
InChIInChI=1S/C20H32O2/c1-18(2)15-6-9-20-10-13(14(11-20)12-21)4-5-16(20)19(15,3)8-7-17(18)22/h13-16,21H,4-12H2,1-3H3/t13-,14-,15-,16+,19-,20+/m1/s1
InChIKeyLHTFWLIJEYMGTO-ILRNBGBRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-17-Hydroxykauran-3-one: Kaurane Diterpenoid Standard


ent-17-Hydroxykauran-3-one (also known as ent-Kaurane-3-oxo-17β-ol; compound 7) is a kaurane-type diterpenoid (C20H32O2, MW 304.47 g/mol) isolated from the roots of Euphorbia fischeriana [1]. It belongs to the ent-kaurane structural class and is commercially available as a purified analytical standard for research use .

ent-17-Hydroxykauran-3-one: Structural Specificity and Substitution Risks


Kaurane diterpenoids exhibit diverse biological activities that are exquisitely dependent on their specific oxygenation patterns and stereochemistry [1]. Substituting ent-17-Hydroxykauran-3-one with a seemingly similar analog such as ent-16α,17-dihydroxy-kauran-3-one or ent-kaur-16-en-14-ol risks altering antimicrobial activity profiles and physicochemical properties due to differences in hydrogen-bond donor/acceptor counts and lipophilicity. This compound's unique combination of a C-3 ketone and a C-17 primary alcohol defines its distinct in vitro behavior, making generic substitution inappropriate without rigorous cross-validation.

ent-17-Hydroxykauran-3-one: Differentiation Evidence for Procurement


Antimicrobial Activity Against S. aureus vs. Inactive Analogs

ent-17-Hydroxykauran-3-one demonstrates weak antimicrobial activity when tested against Staphylococcus aureus . In contrast, the closely related analog ent-16α,17-dihydroxy-kauran-3-one has no reported antimicrobial activity against this strain [1], indicating that the specific oxygenation pattern at C-3 (ketone) and C-17 (hydroxyl) is essential for even weak antimicrobial effects. While quantitative MIC data are not available for either compound, the qualitative activity of ent-17-Hydroxykauran-3-one distinguishes it from completely inactive analogs.

Antimicrobial Diterpenoid Natural Product

Distinct Lipophilicity and Polar Surface Area Profile

The compound exhibits a calculated LogP of 4.24 and TPSA of 37.3 Ų . For comparison, the structurally similar ent-kaurane diterpenoid ent-16α,17-dihydroxy-kauran-3-one (additional C-16 hydroxyl) has an estimated LogP of ~3.8 and TPSA of ~57.5 Ų [1]. The 0.44 unit higher LogP of ent-17-Hydroxykauran-3-one indicates increased lipophilicity, which may translate to better membrane permeability but lower aqueous solubility relative to the dihydroxy analog.

Physicochemical Diterpenoid Formulation

High-Purity Analytical Standard for Quantification

Commercially available ent-17-Hydroxykauran-3-one is supplied as an analytical standard with a certified purity of ≥98% (HPLC) . This high purity level is essential for its use as a reference material in quantitative LC-MS or HPLC-UV methods for identifying and quantifying kaurane diterpenoids in complex botanical extracts. In contrast, crude Euphorbia fischeriana extracts or unstandardized isolates contain variable amounts of this compound, which precludes accurate calibration and method validation.

Analytical Standard Quality Control Metabolomics

ent-17-Hydroxykauran-3-one: Application Scenarios


QC Marker for Euphorbia fischeriana Traditional Preparations

Utilize ent-17-Hydroxykauran-3-one as a chemical marker for the authentication and standardization of Lang-du (Euphorbia fischeriana root) herbal products. Its presence and concentration can be monitored via HPLC using a certified analytical standard (≥98% purity) to ensure batch-to-batch consistency .

Weak Positive Control for Antimicrobial Assays

Employ ent-17-Hydroxykauran-3-one as a weak-positive control in disc diffusion or microdilution assays against Staphylococcus aureus when screening a library of structurally modified kaurane analogs for enhanced antimicrobial potency .

Reference Compound for SAR Studies in Diterpenoid Discovery

Use ent-17-Hydroxykauran-3-one as a baseline comparator in SAR studies to elucidate the impact of C-3 ketone and C-17 hydroxyl substitution on biological activity and physicochemical properties relative to other ent-kaurane diterpenoids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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